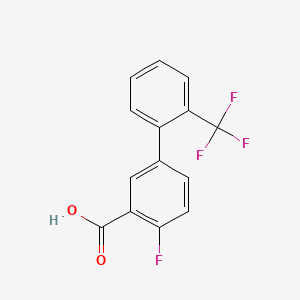

2-Fluoro-5-(2-trifluoromethylphenyl)benzoic acid

Descripción general

Descripción

2-Fluoro-5-(2-trifluoromethylphenyl)benzoic acid is an organic compound with the molecular formula C14H8F4O2 It is characterized by the presence of both fluorine and trifluoromethyl groups, which impart unique chemical properties to the molecule

Mecanismo De Acción

Target of Action

It’s worth noting that similar compounds have been implicated in the inhibition of enzymes like endothelial lipase (el) .

Mode of Action

It’s known that similar compounds can inhibit enzyme activity, which could potentially alter cellular processes .

Biochemical Pathways

Related compounds have been implicated in hdl metabolism and atherosclerotic plaque development .

Result of Action

Similar compounds have been proposed to be efficacious in the treatment of dyslipidemia-related cardiovascular disease .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Fluoro-5-(2-trifluoromethylphenyl)benzoic acid . Factors such as temperature, pH, and the presence of other compounds can affect its stability and activity .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-5-(2-trifluoromethylphenyl)benzoic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The reaction conditions generally include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely follow similar principles as laboratory-scale synthesis, with optimizations for yield, cost, and safety. This could involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Análisis De Reacciones Químicas

Types of Reactions

2-Fluoro-5-(2-trifluoromethylphenyl)benzoic acid can undergo various types of chemical reactions, including:

Substitution Reactions: The fluorine atoms can be substituted by other nucleophiles under appropriate conditions.

Oxidation and Reduction: The carboxylic acid group can be oxidized to form derivatives or reduced to form alcohols.

Coupling Reactions: The compound can participate in further coupling reactions to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

Substitution: Products include various substituted benzoic acids.

Oxidation: Products include carboxylic acid derivatives.

Reduction: Products include alcohols and other reduced forms of the original compound.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

- Anti-inflammatory Properties : Research indicates that compounds similar to 2-fluoro-5-(2-trifluoromethylphenyl)benzoic acid exhibit significant anti-inflammatory effects. They have been investigated for their potential use as non-steroidal anti-inflammatory drugs (NSAIDs) due to their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2) .

- Anticancer Activity : The compound’s structural characteristics allow it to interact with biological targets implicated in cancer progression. Studies have shown that similar compounds can induce apoptosis in cancer cells, making them candidates for further investigation in cancer therapy .

Agrochemicals

- Pesticide Development : The unique chemical properties of this compound make it suitable as a building block in the synthesis of novel agrochemicals. Its lipophilicity enhances its ability to penetrate plant tissues, potentially improving efficacy as a pesticide or herbicide .

Material Science

- Polymer Production : This compound can be utilized in the synthesis of specialty polymers and coatings. Its fluorinated groups contribute to enhanced chemical resistance and thermal stability in polymer matrices, which is crucial for applications in harsh environments .

Uniqueness

The combination of fluoro and trifluoromethyl groups in this compound provides distinct reactivity patterns and enhances its potential applications across various fields compared to similar compounds.

Case Study 1: Anti-inflammatory Activity

A study demonstrated the efficacy of a related compound in reducing inflammation in animal models. The compound exhibited significant analgesic effects without causing gastrointestinal damage, a common side effect associated with traditional NSAIDs . This highlights the translational potential of fluorinated benzoic acids in clinical settings.

Case Study 2: Agrochemical Applications

Research on the synthesis of novel herbicides based on fluorinated benzoic acids indicated that these compounds could effectively control weed growth while minimizing environmental impact. Their enhanced lipophilicity allowed for better absorption by plant tissues, leading to improved efficacy .

Comparación Con Compuestos Similares

Similar Compounds

- 2-Fluoro-5-(trifluoromethyl)benzoic acid

- 2,6-Bis(trifluoromethyl)benzoic acid

- 2-Fluoro-3-(trifluoromethyl)benzoic acid

Uniqueness

2-Fluoro-5-(2-trifluoromethylphenyl)benzoic acid is unique due to the specific positioning of the fluorine and trifluoromethyl groups, which can significantly influence its reactivity and interactions with other molecules. This unique structure can lead to distinct chemical and biological properties, making it a valuable compound for various applications .

Actividad Biológica

2-Fluoro-5-(2-trifluoromethylphenyl)benzoic acid is a fluorinated aromatic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, focusing on its antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : CHFO

- CAS Number : 1261772-06-8

Antimicrobial Properties

Recent studies have highlighted the compound's significant antimicrobial activity against various strains of bacteria, particularly multidrug-resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA).

- Minimum Inhibitory Concentration (MIC) : The MIC values for related compounds with similar structural motifs have been reported to range from 0.031 to 64 µg/mL against MRSA and Vancomycin-resistant Staphylococcus aureus (VRSA) . This suggests that compounds in this class may exhibit potent antibacterial effects.

The mechanisms by which this compound exerts its biological effects are not fully elucidated. However, it is hypothesized that:

- Interaction with Bacterial Cell Walls : The presence of fluorine atoms may enhance the compound's ability to penetrate bacterial membranes, disrupting cell wall synthesis.

- Biofilm Disruption : Some studies indicate that compounds with similar structures significantly reduce pre-formed biofilms of S. aureus, which is crucial for treating chronic infections .

Study on Fluorinated Salicylanilides

A study investigated a series of fluorinated salicylanilides, including derivatives related to this compound. The findings showed that:

- Compounds with trifluoromethyl groups exhibited enhanced antibacterial activity compared to their non-fluorinated counterparts.

- The compound demonstrated effective inhibition against biofilm formation at concentrations as low as 10× MIC .

Comparative Analysis with Other Compounds

A comparative analysis was conducted on various fluorinated compounds to evaluate their biological activities. The results indicated:

| Compound | MIC (µg/mL) | Activity Against MRSA |

|---|---|---|

| 2-Fluoro-5-(trifluoromethyl)benzoic acid | 0.031 - 64 | Yes |

| 5-chloro-N-(4'-bromo-3'-trifluoromethylphenyl)-2-hydroxybenzamide | 0.031 - 0.062 | Excellent |

| Control (Vancomycin) | Varies | Yes |

This table highlights the superior activity of certain derivatives over traditional antibiotics like vancomycin.

Propiedades

IUPAC Name |

2-fluoro-5-[2-(trifluoromethyl)phenyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8F4O2/c15-12-6-5-8(7-10(12)13(19)20)9-3-1-2-4-11(9)14(16,17)18/h1-7H,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUSDOOIDUMQOLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC(=C(C=C2)F)C(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8F4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10681445 | |

| Record name | 4-Fluoro-2'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10681445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261772-06-8 | |

| Record name | 4-Fluoro-2'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10681445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.